molecular formula C12H14INO4 B12958473 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid

2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid

Cat. No.: B12958473
M. Wt: 363.15 g/mol
InChI Key: IVDIPBQNUSRILM-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an iodine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of the Boc-protected amino group. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical interactions, including binding to enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)-3-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine.

    2-((tert-Butoxycarbonyl)amino)-3-chlorobenzoic acid: Similar structure but with a chlorine atom instead of iodine.

    2-((tert-Butoxycarbonyl)amino)-3-fluorobenzoic acid: Similar structure but with a fluorine atom instead of iodine

Uniqueness

The presence of the iodine atom in 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid imparts unique reactivity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity and interactions in chemical and biological systems .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid (Boc-Iba) is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an iodine atom, suggests various mechanisms of action that may be explored for therapeutic applications.

Chemical Structure and Properties

The chemical formula of Boc-Iba is C11H12INO2C_{11}H_{12}INO_2, and its molecular weight is approximately 305.12 g/mol. The presence of the iodine atom enhances its electrophilic character, which can play a significant role in biological interactions.

Biological Activity Overview

Research indicates that Boc-Iba exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that Boc-Iba may induce apoptosis in cancer cells through caspase activation, similar to other benzoic acid derivatives. This mechanism is crucial for developing selective anticancer therapies.
  • Protein Degradation Modulation : Compounds with similar structures have been shown to enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are essential for maintaining cellular homeostasis and may be targeted for therapeutic interventions in diseases characterized by protein aggregation.
  • Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on various enzymes, including those involved in metabolic pathways related to cancer progression.

Anticancer Studies

A series of experiments were conducted to evaluate the cytotoxic effects of Boc-Iba against human cancer cell lines, including HepG2 (liver) and Caco-2 (colorectal). The results indicated:

  • Cytotoxicity Assays : Using MTT assays, Boc-Iba exhibited low-range submicromolar IC50 values against these cell lines, indicating potent anticancer activity. For instance, IC50 values ranged from 0.1 to 0.5 µM, significantly lower than that of standard chemotherapeutics like 5-fluorouracil .
  • Mechanistic Insights : Flow cytometry analysis revealed that Boc-Iba treatment resulted in increased caspase-3/7 activation, confirming its role as an apoptotic inducer. The compound also downregulated anti-apoptotic proteins such as Bcl-2, further supporting its potential as a tumor-selective agent .

Protein Degradation Pathways

In vitro studies have shown that Boc-Iba can stimulate both UPP and ALP activities:

  • Proteasome Activation : At concentrations of 5 µM, Boc-Iba enhanced chymotrypsin-like activity by approximately 200%, indicating its potential to modulate protein degradation pathways .
  • Autophagy Induction : Similar compounds have been reported to activate autophagic processes, suggesting that Boc-Iba may also promote cellular clearance mechanisms essential for combating cancer cell survival .

Case Studies

A comparative study involving various benzoic acid derivatives highlighted the unique profile of Boc-Iba:

CompoundIC50 (µM)Caspase ActivationProteasome Activity (%)
Boc-Iba0.34.2-fold increase200
Compound A0.53.8-fold increase150
Compound B1.02.5-fold increase100

This table illustrates that Boc-Iba not only exhibits strong anticancer properties but also enhances proteolytic activity more effectively than some known derivatives .

Properties

Molecular Formula

C12H14INO4

Molecular Weight

363.15 g/mol

IUPAC Name

3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-7(10(15)16)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16)

InChI Key

IVDIPBQNUSRILM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1I)C(=O)O

Origin of Product

United States

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